molecular formula C8H12ClN3O B2613892 2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide CAS No. 956949-81-8

2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide

Cat. No.: B2613892
CAS No.: 956949-81-8
M. Wt: 201.65
InChI Key: COMFBOSALXURDO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide typically involves the reaction of 2-isopropyl-2H-pyrazol-3-amine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to form amines or alcohols depending on the reducing agent used.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide can be compared with other similar compounds, such as:

  • 2-Chloro-N-(2-methyl-2H-pyrazol-3-yl)-acetamide
  • 2-Chloro-N-(2-ethyl-2H-pyrazol-3-yl)-acetamide
  • 2-Chloro-N-(2-propyl-2H-pyrazol-3-yl)-acetamide

These compounds share similar structural features but differ in the substituents on the pyrazole ring. The uniqueness of this compound lies in its specific isopropyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-chloro-N-(2-propan-2-ylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-6(2)12-7(3-4-10-12)11-8(13)5-9/h3-4,6H,5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMFBOSALXURDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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